2-Propenoic acid, 2-ethoxy-, also known as 2-ethoxyacrylic acid, is an organic compound characterized by its ethoxy group attached to a propenoic acid backbone. This compound is part of the larger family of acrylic acids, which are widely used in various chemical applications due to their reactivity and versatility. The molecular formula for 2-propenoic acid, 2-ethoxy- is , and it exhibits properties that make it suitable for use in polymerization processes and as a precursor in organic synthesis.
2-Propenoic acid, 2-ethoxy- can be sourced through chemical synthesis methods involving various starting materials. It is classified under carboxylic acids and specifically falls into the category of unsaturated fatty acids due to the presence of a double bond in its structure. This classification contributes to its reactivity in chemical reactions, particularly in polymerization and condensation reactions.
The synthesis of 2-propenoic acid, 2-ethoxy- typically involves several key steps:
The molecular structure of 2-propenoic acid, 2-ethoxy- features a propenoic acid backbone with an ethoxy group attached at the second carbon position. The structural representation can be summarized as follows:
The compound's structure can be visualized using various chemical drawing software or databases such as PubChem or ChemSpider, which provide detailed information regarding its bonding and spatial configuration.
2-Propenoic acid, 2-ethoxy- is involved in several types of chemical reactions:
Industrial synthesis of 2-ethoxy-substituted propenoic acid derivatives primarily employs acid-catalyzed esterification and transesterification. In direct esterification, acrylic acid reacts with 2-ethoxyethanol under sulfuric acid catalysis (0.5–2.0 wt%) at 90–120°C, achieving >95% conversion within 4–6 hours. Equilibrium limitations are overcome via azeotropic water removal using solvents like toluene or cyclohexane, enhancing yields to >98% [2] [7]. Transesterification routes utilize methyl acrylate and 2-ethoxyethanol with titanium(IV) isopropoxide or dibutyltin dilaurate catalysts. This method minimizes acrylic acid homopolymerization byproducts, operating at milder temperatures (70–90°C) with catalyst loads of 50–500 ppm, delivering 99% purity [7].
Table 1: Comparison of Esterification Methods
Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Direct Esterification | H₂SO₄ | 90–120 | >98 | Low-cost raw materials |
Transesterification | Ti(OⁱPr)₄ / Sn(DBT)DL | 70–90 | >99 | Suppresses polymerization |
Catalyst selection critically governs reaction kinetics and product purity. Heterogeneous acid catalysts (e.g., sulfonated zirconia or Amberlyst resins) enable reusable, corrosion-resistant systems, reducing downstream separation costs. For instance, immobilized sulfonic acid catalysts achieve 96% conversion in fixed-bed reactors with >10 regeneration cycles [1]. Reversible Addition-Fragmentation Chain Transfer (RAFT) agents facilitate controlled polymerization during synthesis. Benzyl sulfanyl thiocarbonyl propionic acid (BPA) regulates molecular weight in grafted polymers, narrowing polydispersity indices to 1.37–1.49—crucial for tailored functional group density [1]. Metal carboxylate catalysts like manganese(II) acetate suppress oxidation side reactions during ethoxyethyl acrylate production, minimizing acrylic dimer formation (<0.5%) while enhancing energy efficiency [7].
Industrial-scale polymerization employs solution, bulk, and UV-initiated techniques. Solution polymerization in ethyl acetate or toluene with azobisisobutyronitrile (AIBN) initiators (0.05–0.2 wt%) yields low-viscosity copolymers for coatings. High-temperature continuous reactors (120–160°C) facilitate rapid conversions (>90% in <1 hour) with Mn = 20,000–50,000 g/mol [6]. UV curing leverages trimethylolpropane triacrylate crosslinkers to create ethoxy-functionalized networks. With photoinitiators like 2-hydroxy-2-methylpropiophenone, >95% curing occurs in seconds under 300 mJ/cm² UV-A exposure, enabling high-throughput coatings production [6]. Suspension polymerization in water with polyvinyl alcohol stabilizers generates uniform beads (100–500 μm), ideal for chromatographic carriers or superabsorbents, while suppressing thermal runaway risks [2].
Table 2: Scalable Polymerization Methods
Technique | Conditions | Conversion | Application |
---|---|---|---|
Solution Polymerization | AIBN (0.1 wt%), 80°C, toluene | >90% | Acrylic resins for adhesives |
UV Curing | TMPTA crosslinker, 300 mJ/cm² UV-A | >95% | Protective coatings |
Suspension | 0.5% PVA, 70°C, N₂ atmosphere | 85–90% | Bead polymers for ion exchange |
Ethoxyethyl acrylate production generates Michael addition adducts (e.g., acrylic acid + ethanol → 3-ethoxypropionic acid) and oligomeric acrylic species. Reactive distillation separates Michael adducts via boiling point differentials (Δbp = 40–60°C), achieving >99.5% monomer purity [2]. Inhibitor systems combining hydroquinone monomethyl ether (MEHQ, 100–200 ppm) and oxygen (5–10 ppm) suppress polymerization during storage and distillation, reducing acrylic tar formation by >90% [6] [7]. Wastewater streams containing residual 2-ethoxyethanol or acrylic acid are treated via Fenton oxidation (H₂O₂/Fe²⁺) or adsorption onto alginate-g-terpolymer hydrogels, lowering chemical oxygen demand (COD) by >95% and enabling solvent recovery [2] [3].
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